N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is a compound belonging to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the carboxamide moiety in this compound allows it to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity .
Preparation Methods
The synthesis of N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide involves several steps. One common method includes the activation of the carboxyl group using reagents such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, or acyloxyphosphonium salt . These activators facilitate the formation of the carboxamide bond by connecting the carboxyl group to the amine group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential to inhibit enzymes and proteins, making it a candidate for drug development.
Medicine: Its inhibitory properties make it a potential therapeutic agent for treating diseases caused by overactive enzymes or proteins.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide involves its ability to form hydrogen bonds with enzymes and proteins. This interaction can inhibit the activity of these enzymes and proteins, potentially leading to therapeutic effects . The molecular targets and pathways involved depend on the specific enzyme or protein being inhibited.
Comparison with Similar Compounds
N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-2-carboxamide: Similar in structure but lacks the dimethylaminoethyl group.
Indole-3-carboxamide: Similar in structure but has the carboxamide group at a different position.
Indole-2-acetic acid: A plant hormone with a different functional group.
The uniqueness of this compound lies in its specific structure, which allows it to form unique interactions with enzymes and proteins, potentially leading to different biological activities .
Properties
Molecular Formula |
C18H25N3O |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide |
InChI |
InChI=1S/C18H25N3O/c1-21(2)11-10-19-18(22)13-8-9-17-15(12-13)14-6-4-3-5-7-16(14)20-17/h8-9,12,20H,3-7,10-11H2,1-2H3,(H,19,22) |
InChI Key |
LPRNXAPMVNJTHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3 |
Origin of Product |
United States |
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